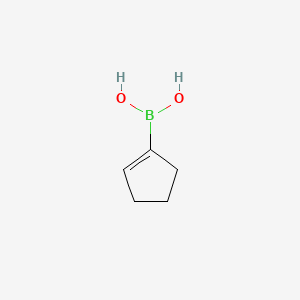

1-Cyclopentenylboronic acid

Description

The exact mass of the compound Cyclopenten-1-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopenten-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBHNSVUMGIKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397507 | |

| Record name | cyclopenten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850036-28-1 | |

| Record name | cyclopenten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclopent-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopentenylboronic Acid (CAS: 850036-28-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopentenylboronic acid, a versatile reagent in modern organic synthesis, with a focus on its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. It is an organoboron compound that is increasingly utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique structural features make it a valuable tool for the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 850036-28-1 | N/A |

| Molecular Formula | C₅H₉BO₂ | N/A |

| Molecular Weight | 111.94 g/mol | N/A |

| Melting Point | 134-140 °C | |

| Appearance | White to light yellow crystalline powder | |

| Boiling Point (Predicted) | 246.7±33.0 °C | |

| Density (Predicted) | 1.08±0.1 g/cm³ | |

| pKa (Predicted) | 9.44±0.20 | |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its more stable pinacol (B44631) ester precursor, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis of this compound Pinacol Ester

A common synthetic route involves a palladium-catalyzed cross-coupling reaction between a halo-cyclopentene and a diboron (B99234) reagent. The following protocol is adapted from methodologies described in patent literature.

Experimental Protocol:

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction Conditions: Heat the mixture to a temperature between 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless to light yellow liquid.

Hydrolysis to this compound

The pinacol ester can be hydrolyzed to the corresponding boronic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the this compound pinacol ester (1.0 eq) in a suitable solvent system, such as a mixture of diethyl ether and water.

-

Hydrolysis: Add an aqueous acid (e.g., 1 M HCl) and stir the biphasic mixture vigorously at room temperature for 1-4 hours.

-

Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds between the cyclopentenyl moiety and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

General Workflow for Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Representative Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental Protocol:

-

Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Seal the reaction tube and heat the mixture to 80-100°C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenyl-substituted aromatic compound.

Application in Drug Discovery: Synthesis of PHA-793887

This compound serves as a crucial building block in the synthesis of the potent cyclin-dependent kinase (CDK) inhibitor, PHA-793887. This compound has been investigated for its potential as an anticancer agent. The cyclopentenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.

Biological Activity of PHA-793887

PHA-793887 is a multi-CDK inhibitor, demonstrating potent inhibition of several key kinases involved in cell cycle regulation.

| Target | IC₅₀ (nM) | Reference |

| CDK1 | 60 | |

| CDK2 | 8 | |

| CDK4 | 62 | |

| CDK5 | 5 | |

| CDK7 | 10 | |

| CDK9 | 138 | |

| GSK3β | 79 |

Mechanism of Action and the CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. PHA-793887 acts as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecules, as exemplified by the synthesis of the multi-CDK inhibitor PHA-793887. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, and applications, highlighting its potential in the development of novel therapeutics.

An In-depth Technical Guide to the Synthesis of 1-Cyclopentenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-cyclopentenylboronic acid pinacol (B44631) ester, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The document outlines a robust and scalable palladium-catalyzed method, presenting comprehensive experimental protocols and quantitative data.

Introduction

This compound pinacol ester is an organoboron compound featuring a cyclopentene (B43876) ring attached to a pinacol-protected boronic acid.[1] This structure makes it a versatile building block in medicinal chemistry and materials science for the construction of complex molecules.[1] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its handling and application in a laboratory setting.[1] This guide focuses on a practical and efficient synthetic route that avoids the use of pyrophoric reagents and cryogenic conditions often associated with traditional methods.

Palladium-Catalyzed Synthesis from 1-Chlorocyclopentene

A highly effective method for the preparation of this compound pinacol ester involves the palladium-catalyzed coupling of 1-chlorocyclopentene with bis(pinacolato)diboron.[2][3] This approach offers significant advantages over older methods that required n-butyllithium at ultra-low temperatures, reducing raw material costs, simplifying the procedure, and improving scalability.[2][3]

Reaction Scheme

The overall transformation can be represented as follows:

Caption: Palladium-catalyzed borylation of 1-chlorocyclopentene.

Proposed Catalytic Cycle

The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, characteristic of palladium-catalyzed cross-coupling reactions.

Caption: Proposed catalytic cycle for the palladium-catalyzed borylation.

Experimental Protocols

The following protocols are based on procedures described in the patent literature.[2][3]

Materials and Reagents

-

1-Chlorocyclopentene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) chloride (PdCl₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium acetate (B1210297) (KOAc)

-

Toluene

-

Diatomaceous earth

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Detailed Synthesis Procedure

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene, palladium(II) chloride, the phosphine (B1218219) ligand, bis(pinacolato)diboron, potassium acetate, and toluene.

-

Reaction Conditions: Heat the mixture to 110°C and maintain reflux for 12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Transfer the filtrate to a separatory funnel and wash the organic layer twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate for 4 hours.

-

Filter off the drying agent.

-

-

Purification: Remove the toluene from the filtrate by vacuum distillation to yield the crude product. Further purification can be achieved by vacuum distillation of the crude product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound pinacol ester using different phosphine ligands as described in the patent literature.[2]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 1-Chlorocyclohexene | 1-Chlorocyclopentene | 1-Chlorocyclopentene |

| Ligand | Tricyclohexylphosphine | 2-Dicyclohexylphosphino-2',-(N,N-Dimethylamino)biphenyl | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| Catalyst | PdCl₂ | PdCl₂ | PdCl₂ |

| Base | Potassium Acetate | Potassium Acetate | Potassium Acetate |

| Solvent | Toluene | Toluene | Toluene |

| Temperature | 110°C | 110°C | 110°C |

| Reaction Time | 12 h | 12 h | 12 h |

| Yield | 86.4% | Not specified | Not specified |

| Purity | 97.9% | 98.4% | Not specified |

| Molar Ratios | |||

| Substrate:Catalyst:Ligand:B₂pin₂:Base | 1 : 0.01 : 0.02 : 1.05 : 3 | 1 : 0.01 : 0.02 : 1.03 : 3 | 1 : 0.01 : 0.02 : 1.03 : 3 |

Alternative Synthetic Approaches

While the palladium-catalyzed coupling of 1-chlorocyclopentene is a direct and efficient method, other strategies for the synthesis of alkenyl boronic esters are reported in the literature and may be adaptable for this specific target.

Boryl-Heck Reaction

The boryl-Heck reaction is a palladium-catalyzed process that converts terminal alkenes into trans-alkenyl boronic esters using an electrophilic boron reagent like catecholchloroborane (catBCl).[4][5] This method avoids the need for pre-functionalized starting materials like vinyl halides.[4] While the direct application to cyclopentene to yield the desired product has not been explicitly detailed, this approach represents a potentially more atom-economical route.

Caption: General workflow for the Boryl-Heck reaction.

Nickel-Catalyzed Arylboration

Nickel-catalyzed reactions have been developed for the diastereoselective arylboration of cyclopentenes.[6] These methods allow for the creation of sterically congested cyclopentane (B165970) scaffolds with both aryl and boronic ester functionalities.[6] Although this reaction provides a saturated cyclopentane ring and incorporates an aryl group, it demonstrates the utility of transition metal catalysis in functionalizing the cyclopentene core with boron moieties.

Conclusion

The synthesis of this compound pinacol ester is efficiently achieved through a palladium-catalyzed cross-coupling reaction of 1-chlorocyclopentene and bis(pinacolato)diboron. This method is scalable, avoids harsh reaction conditions, and provides the product in high yield and purity. For researchers and professionals in drug development and organic synthesis, this approach offers a reliable and practical route to a key synthetic intermediate. Further research into alternative methods like the boryl-Heck reaction may provide even more efficient and atom-economical pathways in the future.

References

- 1. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]

- 2. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]

- 5. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Design of an Amide-Directed Ni-Catalyzed Arylboration of Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenylboronic acid is an organoboron compound featuring a cyclopentene (B43876) ring attached to a boronic acid functional group. This versatile building block is of significant interest in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This guide provides a comprehensive overview of the known physical properties of this compound and its commonly used derivative, this compound pinacol (B44631) ester. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.

Core Physical Properties

The physical characteristics of this compound and its pinacol ester derivative are crucial for their handling, storage, and application in chemical synthesis. The data available from various sources is summarized below.

Data Presentation: A Comparative Summary

| Physical Property | This compound | This compound Pinacol Ester |

| CAS Number | 850036-28-1[1][2] | 287944-10-9 |

| Molecular Formula | C₅H₉BO₂[1][2] | C₁₁H₁₉BO₂ |

| Molecular Weight | 111.94 g/mol [1] | 194.08 g/mol |

| Appearance | White to light yellow crystalline powder[1] | Colorless to light yellow clear liquid |

| Melting Point | 140 °C (literature)[1] | Not Applicable |

| Boiling Point | 246.7 ± 33.0 °C (Predicted) | 210 °C at 760 mmHg |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | 0.96 g/cm³ |

| pKa | 9.44 ± 0.20 (Predicted) | Not Applicable |

| Refractive Index | Not Available | 1.463 |

| Solubility | Soluble in Methanol | Information not readily available |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following section outlines detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

Procedure:

-

Ensure the sample of this compound is finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[3]

-

Pack a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly at first to determine an approximate melting range.[4]

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[3][4]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[4]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes or small vials

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL of methanol) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[6]

-

Visually inspect the solution to determine if the solid has completely dissolved.[6]

-

If the solid dissolves, the compound is considered soluble under these conditions. If it does not, the compound is considered insoluble. For a more quantitative assessment, the amount of solvent can be incrementally increased until the solid dissolves completely, allowing for the calculation of solubility in terms of mg/mL or mol/L.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Apparatus:

-

NMR tube

-

Pipette

-

Deuterated solvent (e.g., Methanol-d4, Chloroform-d)

-

Vortex mixer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a small vial. As boronic acids can form boroxines (anhydrides) which can lead to complex spectra, using a protic solvent like Methanol-d4 can help to break up these oligomers.[8]

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer the solution into an NMR tube using a pipette.

-

The sample is now ready for analysis in an NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy Sample Preparation (KBr Pellet Method):

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FT-IR spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Place a small amount of the mixture into the pellet press die.

-

Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.[9]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[9]

Mandatory Visualization

As no direct signaling pathways involving this compound have been identified in the literature, a diagram illustrating its primary application in the Suzuki-Miyaura cross-coupling reaction is provided below. This catalytic cycle is fundamental to the synthetic utility of this compound.[10][11][12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. saltise.ca [saltise.ca]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

A Technical Guide to 1-Cyclopentenylboronic Acid: Properties and Applications in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Cyclopentenylboronic acid, a valuable reagent in modern organic synthesis. The document details its fundamental chemical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and presents a visualization of the reaction's catalytic cycle. This information is intended to support researchers and professionals in the fields of medicinal chemistry and materials science in the effective utilization of this versatile compound.

Core Properties of this compound

This compound is an organoboron compound that serves as a key building block in the synthesis of complex organic molecules.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it acts as the organoboron nucleophile.[2][3]

Quantitative Data Summary

The key quantitative and physical properties of this compound and its common derivative, the pinacol (B44631) ester, are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₅H₉BO₂[1][2][4] | C₁₁H₁₉BO₂[3][5][6] |

| Molecular Weight | 111.94 g/mol [1] | 194.08 g/mol [5][6] |

| CAS Number | 850036-28-1[1][4] | 287944-10-9[3][5][6] |

| Appearance | White to light yellow crystalline powder[1] | Colorless to light yellow clear liquid |

| Melting Point | 140 °C[1][4] | Not applicable |

| Boiling Point | 246.7±33.0 °C (Predicted)[4] | 210 °C at 760 mmHg[3] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C[1][4] | Sensitive to moisture and air[5] |

Application in Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely employed in pharmaceutical and agrochemical research.[1] this compound is an effective coupling partner in these reactions. Below is a detailed, representative methodology for a generic Suzuki-Miyaura coupling reaction utilizing a boronic acid like this compound with an aryl halide.

Objective: To synthesize a coupled product by forming a new C-C bond between the cyclopentenyl moiety of this compound and an aryl group from an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or Pd(dppf)Cl₂) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with a small amount of water[1][4]

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Solvent and Catalyst Addition: Add the anhydrous solvent and, if required, water to the reaction vessel via syringe. The mixture is then degassed by bubbling a stream of argon through it for 10-15 minutes.[1] Following degassing, the palladium catalyst is added.

-

Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (aryl halide) is consumed.[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel, to yield the desired coupled product.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using the DOT language, illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. This cycle is fundamental to understanding the mechanism of C-C bond formation using boronic acids.

References

An In-Depth Technical Guide to the Spectral Data of 1-Cyclopentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-cyclopentenylboronic acid, a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction to this compound

This compound is an organoboron compound featuring a five-membered ring with a boronic acid functional group attached to a vinyl carbon. This structure makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its utility is of significant interest to researchers in medicinal chemistry and materials science.

Synthesis and Characterization Workflow

The general procedure for the synthesis and subsequent spectral characterization of this compound is outlined in the workflow diagram below. A common synthetic route involves the palladium-catalyzed cross-coupling of a 1-halocyclopentene with a diboron (B99234) reagent to form a stable pinacol (B44631) ester intermediate, which is then hydrolyzed to the desired boronic acid.

Spectral Data

While a comprehensive, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected spectral data based on the analysis of similar alkenylboronic acids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 - 6.5 | t | 1H | =C-H |

| ~4.5 - 5.5 | br s | 2H | B(OH)₂ |

| ~2.3 - 2.5 | m | 2H | =C-CH₂ |

| ~1.8 - 2.0 | m | 2H | =C-C-CH₂ |

| ~2.1 - 2.3 | m | 2H | C-CH₂-C |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 150 | C-B |

| ~135 - 145 | =C-H |

| ~35 - 40 | =C-CH₂ |

| ~30 - 35 | =C-C-CH₂ |

| ~20 - 25 | C-CH₂-C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3600 | Strong, Broad | O-H stretch (B-OH) |

| ~3000 - 3100 | Medium | =C-H stretch |

| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1630 - 1660 | Medium | C=C stretch |

| ~1300 - 1400 | Strong | B-O stretch |

| ~1000 - 1100 | Strong | B-C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 94 | [M - H₂O]⁺ |

| 83 | [M - B(OH)₂]⁺ |

| 67 | [C₅H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or CDCl₃). The use of methanol-d₄ can be advantageous for observing the B(OH)₂ protons, which are exchangeable.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Due to the propensity of boronic acids to dehydrate, derivatization is often employed for mass spectrometry analysis.

-

Sample Preparation (GC-MS with Silylation):

-

Dissolve a small amount of the boronic acid in a dry, aprotic solvent.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture to facilitate the formation of the volatile trimethylsilyl (B98337) ester.

-

-

Sample Preparation (LC-MS/ESI-MS):

-

Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water) with a small amount of acid or base to aid ionization.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

For fragmentation analysis, perform MS/MS on the molecular ion peak.

-

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. It is important to note that the provided spectral data are predicted values and experimental results may vary depending on the specific conditions and instrumentation used.

An In-depth Technical Guide on 1-Cyclopentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentenylboronic acid is a versatile synthetic intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization. Due to the current unavailability of a solved crystal structure for this compound, this guide focuses on its synthesis from its common precursor, the pinacol (B44631) ester, and provides detailed experimental protocols for its preparation and purification. Spectroscopic data, essential for its characterization in the absence of crystallographic information, are also discussed.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. They serve as key building blocks in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This compound, with its cyclic alkenyl structure, offers a unique scaffold for the synthesis of complex molecules, including pharmacologically active compounds and novel materials. Its utility lies in the ability to introduce a five-membered ring with a reactive handle for further functionalization.

While the pinacol ester of this compound is commercially available and widely used, the free boronic acid is often the desired reactive species in subsequent synthetic steps. This guide provides detailed methodologies for the synthesis of this compound from its pinacol ester, a critical step for its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is presented in Table 1.

| Property | This compound | This compound pinacol ester |

| CAS Number | 850036-28-1 | 287944-10-9 |

| Molecular Formula | C₅H₉BO₂ | C₁₁H₁₉BO₂ |

| Molecular Weight | 111.94 g/mol | 194.08 g/mol |

| Appearance | White to off-white solid | Colorless to light yellow liquid |

| Melting Point | 134-140 °C | Not available |

| Boiling Point | Not available | 210 °C at 760 mmHg[1] |

| Solubility | Soluble in organic solvents like ether, THF | Soluble in common organic solvents |

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its more stable pinacol ester, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis of this compound pinacol ester

A common method for the synthesis of this compound pinacol ester involves a palladium-catalyzed cross-coupling reaction between a 1-halocyclopentene and bis(pinacolato)diboron (B136004).

-

Materials: 1-chlorocyclopentene, bis(pinacolato)diboron, palladium(II) chloride, a suitable phosphine (B1218219) ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., 1,4-dioxane).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (1.5 eq), palladium(II) chloride (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add anhydrous 1,4-dioxane (B91453) to the flask.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound pinacol ester.

-

Hydrolysis of this compound pinacol ester

The deprotection of the pinacol ester to yield the free boronic acid can be accomplished under acidic conditions.

-

Materials: this compound pinacol ester, a suitable solvent system (e.g., a mixture of acetone (B3395972) or THF and water), and a strong acid (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve this compound pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Crystallization

Due to the lack of a specific protocol in the literature, a general method for the crystallization of boronic acids is proposed.

-

Materials: Crude this compound, a suitable solvent system for recrystallization (e.g., a mixture of a good solvent like diethyl ether and a poor solvent like hexanes).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot diethyl ether.

-

Slowly add hexanes to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization

In the absence of a crystal structure, spectroscopic methods are paramount for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton and the allylic and homoallylic protons of the cyclopentenyl ring. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The vinylic carbons will appear in the downfield region typical for sp² hybridized carbons, with the carbon attached to the boron atom being significantly influenced by the boron substituent.

Expected Chemical Shifts (in CDCl₃):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Vinylic CH | ~6.0-6.5 | ~130-140 |

| C-B | - | ~135-145 (broad) |

| Allylic CH₂ | ~2.4-2.6 | ~30-35 |

| Homoallylic CH₂ | ~1.8-2.0 | ~20-25 |

| B(OH)₂ | Variable (broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H (sp² and sp³), C=C, and B-O bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (B-OH) | 3200-3600 | Strong, broad |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C-H stretch (sp³) | 2800-3000 | Medium |

| C=C stretch | 1630-1650 | Medium |

| B-O stretch | 1300-1400 | Strong |

Logical Relationships and Workflows

The synthesis and subsequent use of this compound in a Suzuki-Miyaura coupling reaction can be visualized as a logical workflow.

Caption: Synthetic workflow for this compound and its application.

Conclusion

While the crystal structure of this compound remains to be determined, its synthesis and characterization are well within the reach of a standard organic chemistry laboratory. The detailed protocols provided in this guide for the hydrolysis of its pinacol ester and subsequent purification offer a clear pathway to obtaining this valuable synthetic intermediate. The expected spectroscopic data serve as a reliable means of characterization. The versatility of this compound in Suzuki-Miyaura coupling and other transformations underscores its importance for researchers in drug discovery and materials science, enabling the construction of novel and complex molecular architectures. Future work to obtain a single crystal and perform X-ray diffraction analysis would be invaluable to the scientific community, providing definitive structural information and further insight into its reactivity.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Cyclopentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Cyclopentenylboronic acid. Due to a lack of specific experimental data for this compound in the current literature, this document focuses on the established theoretical framework and experimental protocols applicable to its characterization. The guide details the methodologies for determining key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. Furthermore, it outlines the computational approaches that can be employed to predict these properties. This document serves as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermodynamic behavior of this compound and related organoboron compounds.

Introduction

This compound, and its pinacol (B44631) ester derivative, are organoboron compounds with applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5][6] The cyclopentene (B43876) moiety provides a reactive site for various chemical transformations.[1] Understanding the thermodynamic properties of this compound is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability and proper formulation of potential therapeutic agents.[7]

Theoretical Framework

The key thermodynamic properties that govern the behavior of a chemical compound are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

-

Enthalpy (ΔH): Represents the total heat content of a system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).[8]

-

Entropy (ΔS): A measure of the disorder or randomness of a system.[9] An increase in entropy (ΔS > 0) generally favors a spontaneous process.

-

Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure.[10][11] The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process.[11][12]

The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[13]

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques can be employed to measure the thermodynamic properties of organic compounds like this compound.

Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes associated with chemical reactions and physical processes, allowing for the determination of enthalpy changes.[14][15]

3.1.1. Bomb Calorimetry

This method is used to determine the heat of combustion (ΔcH°) of a substance.[16][17] From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.

Experimental Protocol: Bomb Calorimetry

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously measured.

-

The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).[17]

-

The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.[17]

3.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][15][18] It can be used to determine heat capacity, enthalpy of fusion, and enthalpy of phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

An empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate in the DSC instrument.

-

The instrument measures the difference in heat flow to the sample and the reference.

-

The resulting thermogram shows peaks corresponding to thermal events such as melting, crystallization, and other phase transitions. The area under these peaks is proportional to the enthalpy change of the transition.

3.1.3. Isothermal Titration Calorimetry (ITC)

ITC is used to study the thermodynamics of binding interactions in solution, such as the binding of a boronic acid to a diol.[19][20] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding enthalpy (ΔH), binding constant (K), and stoichiometry (n).

Experimental Protocol: Isothermal Titration Calorimetry

-

A solution of this compound is placed in the sample cell of the calorimeter.

-

A solution of a binding partner (e.g., a diol) is loaded into an injection syringe.

-

Small aliquots of the binding partner solution are injected into the sample cell.

-

The heat change associated with each injection is measured.

-

The data is plotted as heat per injection versus the molar ratio of the reactants.

-

The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.

Vapor Pressure Measurement

The Knudsen effusion method can be used to determine the vapor pressure of a solid or a liquid with low volatility.[16][21] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Method

-

A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The rate of mass loss of the sample due to effusion of vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.[21]

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[22][23]

Quantum Chemistry Methods

Methods like Density Functional Theory (DFT) and ab initio calculations can be used to calculate the electronic structure of this compound.[22][23] From the electronic structure, properties such as the enthalpy of formation, entropy, and heat capacity can be derived.

Computational Workflow: Quantum Chemistry Calculation

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to compute the zero-point vibrational energy, thermal corrections to enthalpy, and the entropy of the molecule.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.

-

Thermochemical Analysis: The results from the frequency and energy calculations are combined to determine the standard enthalpy of formation, entropy, and Gibbs free energy.

Group Contribution Methods

Group contribution methods estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[24] While less accurate than quantum chemistry methods, they are much faster and can provide useful estimates. For example, the thermodynamic properties of cyclopentene and related boronic acids can be used to estimate the properties of this compound.

Summary of Thermodynamic Data

As previously stated, specific experimental thermodynamic data for this compound is not available in the reviewed literature. However, for context, the following table summarizes relevant thermodynamic data for the parent molecule, cyclopentene. This data can serve as a starting point for estimations using group contribution methods.

| Property | Value | Units | Source |

| Cyclopentene (C₅H₈) | |||

| Standard Molar Enthalpy of Formation (gas) | 32.9 ± 0.6 | kJ/mol | NIST Chemistry WebBook[25] |

| Standard Molar Enthalpy of Formation (liquid) | -0.4 ± 0.5 | kJ/mol | NIST Chemistry WebBook[25] |

| Standard Molar Entropy (gas) | 293.1 ± 2.1 | J/mol·K | NIST Chemistry WebBook[25] |

| Standard Molar Entropy (liquid) | 197.5 ± 1.2 | J/mol·K | NIST Chemistry WebBook[25] |

| Standard Molar Heat Capacity (gas) | 81.6 ± 4.2 | J/mol·K | NIST Chemistry WebBook[25] |

| Standard Molar Heat Capacity (liquid) | 126.8 ± 2.5 | J/mol·K | NIST Chemistry WebBook[25] |

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Computational Workflow for Thermodynamic Properties

Caption: Computational workflow for predicting thermodynamic properties.

Conclusion

This technical guide has detailed the established experimental and computational methodologies for determining the thermodynamic properties of this compound. While specific experimental data for this compound is currently lacking in the literature, the protocols for techniques such as bomb calorimetry, differential scanning calorimetry, and isothermal titration calorimetry, along with computational methods like quantum chemistry calculations, provide a robust framework for its characterization. The thermodynamic data for the parent cyclopentene molecule serves as a useful reference point. The information and workflows presented herein are intended to guide researchers and professionals in their efforts to understand and utilize the thermodynamic behavior of this compound in various scientific and industrial applications.

References

- 1. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Cyclopentene-1-boronic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. Cyclopentene-1-boronic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. CYCLOPENTEN-1-YLBORONIC ACID | 850036-28-1 [chemicalbook.com]

- 6. 850036-28-1|Cyclopent-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. openmopac.net [openmopac.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 14. A calorimetric investigation of the binding of indole and phenylethane boronic acid to chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 16. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. mdpi.com [mdpi.com]

- 20. Thermodynamics of the adsorption of monoclonal antibodies in phenylboronate chromatography: Affinity versus multimodal interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eng.uc.edu [eng.uc.edu]

- 22. fiveable.me [fiveable.me]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Cyclopentene [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity and Electronic Properties of 1-Cyclopentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentenylboronic acid and its derivatives, particularly its pinacol (B44631) ester, are valuable reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the reactivity and electronic properties of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is an organoboron compound featuring a five-membered carbocyclic ring double-bonded to a boronic acid functional group. Its structure makes it a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The pinacol ester of this compound is often preferred due to its enhanced stability and ease of handling.[2] This guide will delve into the synthesis, reactivity, and computed electronic characteristics of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is provided in the table below.

| Property | This compound | This compound pinacol ester | Reference(s) |

| CAS Number | 850036-28-1 | 287944-10-9 | [1] |

| Molecular Formula | C₅H₉BO₂ | C₁₁H₁₉BO₂ | [1] |

| Molecular Weight | 111.94 g/mol | 194.08 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Colorless to light yellow clear liquid | [1] |

| Melting Point | 140 °C | Not available | [1] |

| Boiling Point | 246.7 ± 33.0 °C (Predicted) | 210.0 ± 33.0 °C (Predicted) |

Synthesis of this compound Pinacol Ester

A common and efficient method for the synthesis of this compound pinacol ester involves the palladium-catalyzed coupling of 1-chlorocyclopentene with bis(pinacolato)diboron (B136004). This method avoids the use of harsh organolithium reagents and cryogenic temperatures.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Chlorocyclopentene

This protocol is adapted from the methodology described in patent CN103044469A.

Materials:

-

1-chlorocyclopentene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) chloride (PdCl₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl (XPhos) or similar phosphine (B1218219) ligand

-

Potassium acetate (B1210297) (KOAc)

-

Toluene (B28343) (anhydrous)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.0-1.2 eq), potassium acetate (3.0 eq), palladium(II) chloride (0.01 eq), and the phosphine ligand (0.02 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask to achieve a suitable concentration.

-

Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with toluene.

-

Wash the filtrate with water (2 x volume of toluene).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound pinacol ester.

Expected Yield: 85-90%

Diagram of the Synthesis Workflow:

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are excellent coupling partners in Suzuki-Miyaura reactions, enabling the formation of a C(sp²)-C(sp²) bond with a variety of aryl and vinyl halides or triflates.

General Reaction Scheme

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

The following is a general protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound pinacol ester

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and water (or other suitable solvent system, e.g., dioxane/water, THF/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the aryl bromide (1.0 eq) and this compound pinacol ester (1.2 eq) in the chosen organic solvent.

-

Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting materials are consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Yields for Suzuki-Miyaura Coupling of this compound Pinacol Ester with Various Aryl Bromides:

| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 8 | 96 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |

(Note: The data in this table are representative and have been compiled from various sources on Suzuki-Miyaura couplings of vinylboronic esters. Specific yields may vary depending on the exact reaction conditions.)

Electronic Properties (Theoretical)

Calculated Electronic Properties:

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Visualization of Frontier Molecular Orbitals:

The HOMO is primarily located on the carbon-carbon double bond, indicating that this is the region of highest electron density and the likely site of electrophilic attack. The LUMO is distributed over the π* orbital of the double bond and the empty p-orbital of the boron atom, suggesting that this is the region susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its derivatives. Below are the expected characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR (400 MHz, CDCl₃) of this compound Pinacol Ester:

-

δ 6.5-6.7 ppm (t, 1H): Vinylic proton (=CH-)

-

δ 2.4-2.6 ppm (m, 4H): Allylic protons (-CH₂-CH=)

-

δ 1.9-2.1 ppm (m, 2H): Homoallylic protons (-CH₂-CH₂-CH=)

-

δ 1.25 ppm (s, 12H): Methyl protons of the pinacol group

¹³C NMR (100 MHz, CDCl₃) of this compound Pinacol Ester:

-

δ 145-150 ppm: Vinylic carbon attached to boron (C-B)

-

δ 140-145 ppm: Vinylic carbon (=CH-)

-

δ 83-84 ppm: Quaternary carbons of the pinacol group (C-O)

-

δ 35-40 ppm: Allylic carbons (-CH₂-CH=)

-

δ 24-25 ppm: Methyl carbons of the pinacol group

-

δ 22-24 ppm: Homoallylic carbon (-CH₂-CH₂-CH=)

FT-IR (thin film) of this compound:

-

3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid

-

~3050 cm⁻¹ (medium): Vinylic C-H stretching

-

2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching

-

~1640 cm⁻¹ (medium): C=C stretching

-

~1350 cm⁻¹ (strong): B-O stretching

Conclusion

This compound and its pinacol ester are highly versatile and valuable reagents in organic synthesis. Their reactivity in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules containing a cyclopentenyl moiety. This guide has provided a detailed overview of the synthesis, reactivity, and electronic properties of this compound, along with practical experimental protocols and data. It is intended to be a useful resource for chemists engaged in the design and execution of novel synthetic strategies.

References

Commercial Availability and Synthetic Utility of 1-Cyclopentenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 1-Cyclopentenylboronic acid (CAS No. 850036-28-1), a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering a centralized resource for procurement and experimental design.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of supplier information compiled from publicly available data. Please note that pricing and stock availability are subject to change and direct inquiry with the suppliers is recommended for the most current information. A closely related and often more stable derivative, this compound pinacol (B44631) ester (CAS No. 287944-10-9), is also widely available and serves as a common precursor.

Table 1: Commercial Suppliers of this compound and its Pinacol Ester

| Compound Name | CAS Number | Supplier | Purity | Available Quantities |

| This compound | 850036-28-1 | Chem-Impex | 93-105% (by titration)[1] | Inquire |

| TCI America | >97.0% | 1g, 5g | ||

| BLD Pharm | Inquire | Inquire | ||

| Santa Cruz Biotechnology | Inquire | Inquire | ||

| Thermo Scientific Chemicals | 97% | 250mg, 1g | ||

| MedChemExpress | >98% | 10mM in DMSO, 100mg, 250mg | ||

| This compound pinacol ester | 287944-10-9 | Sigma-Aldrich | 97% | 1g, 5g |

| Combi-Blocks | >95% | 1g, 5g, 10g | ||

| Frontier Specialty Chemicals | Inquire | Inquire | ||

| Oakwood Chemical | 98% | 1g, 5g, 25g |

Synthetic Protocols

The following sections detail experimental procedures for the synthesis of this compound, starting from the common laboratory chemical cyclopentanone (B42830). A representative protocol for its application in the Suzuki-Miyaura cross-coupling reaction is also provided.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from cyclopentanone. This typically involves the formation of a vinyl halide intermediate, followed by borylation and subsequent hydrolysis of the resulting boronic ester.

Step 1: Synthesis of 1-Chlorocyclopentene from Cyclopentanone

This procedure is adapted from established methods for the synthesis of vinyl chlorides from ketones.

-

Materials: Cyclopentanone, Phosphorus pentachloride (PCl₅), Anhydrous diethyl ether.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 1-chlorocyclopentene.

-

Step 2: Synthesis of this compound Pinacol Ester

This protocol is based on a palladium-catalyzed borylation of 1-chlorocyclopentene.[2][3]

-

Materials: 1-Chlorocyclopentene, Bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tricyclohexylphosphine (B42057) (PCy₃), Potassium acetate (KOAc), Anhydrous toluene (B28343).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by GC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

-

Wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.

-

Step 3: Hydrolysis of this compound Pinacol Ester

This general procedure can be adapted for the deprotection of the pinacol ester to yield the free boronic acid.[4]

-

Materials: this compound pinacol ester, Methanol, Silica gel.

-

Procedure:

-

Dissolve the this compound pinacol ester (1.0 eq) in methanol.

-

Add silica gel to the solution (approximately 5-10 times the weight of the ester).

-

Stir the suspension at room temperature for 24 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, filter the mixture to remove the silica gel.

-

Wash the silica gel with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. The following is a representative protocol for the coupling of this compound with an aryl halide.

-

Materials: this compound, 4-Bromoanisole (B123540), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)cyclopent-1-ene.

-

Conclusion

This compound is a readily accessible and highly useful building block for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides essential information for researchers on its commercial sourcing and provides detailed, actionable protocols for its synthesis and application. The provided methodologies and diagrams are intended to streamline experimental design and facilitate the successful implementation of this versatile reagent in various research and development endeavors.

References

Synthesis of 1-Cyclopentenylboronic Acid from 1-Chlorocyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentenylboronic acid from 1-chlorocyclopentene. This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications through Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the primary synthetic route via palladium-catalyzed borylation, including experimental protocols, quantitative data, and mechanistic diagrams. Alternative synthetic strategies are also discussed.

Primary Synthetic Route: Palladium-Catalyzed Miyaura Borylation

The most prevalent and efficient method for the synthesis of this compound from 1-chlorocyclopentene is through a Miyaura borylation reaction.[3][4] This reaction involves the palladium-catalyzed cross-coupling of the vinyl chloride with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to yield the stable this compound pinacol (B44631) ester.[3][5] This ester can then be hydrolyzed to the desired this compound. A key advantage of this method is its tolerance to a wide range of functional groups and its relatively mild reaction conditions compared to traditional methods involving highly reactive organometallic reagents.[5]

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is adapted from a patented industrial method.[6]

Materials:

-

1-Chlorocyclopentene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) chloride (PdCl₂)

-

Potassium acetate (B1210297) (KOAc)

-

Toluene (B28343) (anhydrous)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diatomaceous earth

Equipment:

-

Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and argon inlet.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Distillation apparatus.

Procedure:

-

To a 2L four-necked flask under an argon atmosphere, add 1-chlorocyclopentene (1.261 mol), palladium(II) chloride (0.0126 mol), tricyclohexylphosphine (0.0252 mol), bis(pinacolato)diboron (1.324 mol), and potassium acetate (3.783 mol).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with toluene.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 400 mL).

-